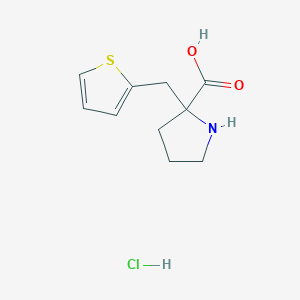
2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride
Overview
Description
Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . Thiophene is a five-membered ring made up of one sulfur as a heteroatom . Both pyrrolidine and thiophene derivatives have been used in the development of a variety of biologically active compounds .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through different strategies, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The synthesis of thiophene derivatives can be achieved through condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .
Chemical Reactions Analysis
The chemical reactions of pyrrolidine and thiophene derivatives can be influenced by steric factors, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Scientific Research Applications
Chemical Synthesis and Properties
Chemical Reactivity and Synthesis : The compound has been studied for its reactivity in synthetic organic chemistry, particularly in the formation of complex heterocyclic structures. For instance, it has been utilized in reactions leading to the generation of diverse chemical libraries through alkylation and ring closure reactions, demonstrating its versatility as a building block in organic synthesis (Roman, 2013).
Catalytic Applications : Research has explored the use of derivatives of this compound as catalysts in amide bond synthesis, a critical reaction in peptide synthesis. The catalytic activity of such compounds at room temperature opens avenues for more efficient and environmentally friendly synthetic routes in pharmaceutical chemistry (El Dine et al., 2015).
Structural and Spectroscopic Analysis : Studies have also focused on the crystal structure and molecular interactions of related compounds, providing insights into their electronic structure and intermolecular forces. These findings are crucial for understanding the chemical behavior and potential applications of thiophene derivatives in material science and molecular electronics (Vrabel et al., 2014).
Advanced Materials and Applications
Dye-Sensitized Solar Cells (DSSCs) : Research into the incorporation of thiophene derivatives into organic dyes for DSSCs highlights the potential of such compounds in renewable energy technologies. The modification of electronic and photophysical properties through thiophene incorporation demonstrates the role of these compounds in improving the efficiency and performance of solar cells (Qin et al., 2007).
Quantum Chemical Investigations : Quantum mechanical studies on thiophene derivatives provide a deeper understanding of their molecular properties, such as electron distribution, energy levels, and reactivity indices. These insights are essential for the design of new materials with tailored properties for specific applications in chemistry and materials science (Bouklah et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S.ClH/c12-9(13)10(4-2-5-11-10)7-8-3-1-6-14-8;/h1,3,6,11H,2,4-5,7H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTYNPDBAZHCMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC=CS2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




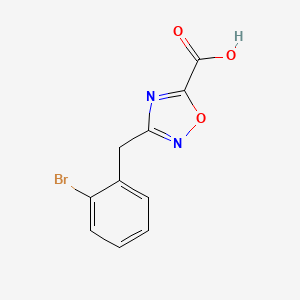

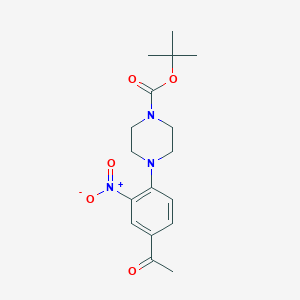
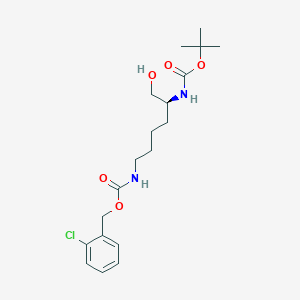
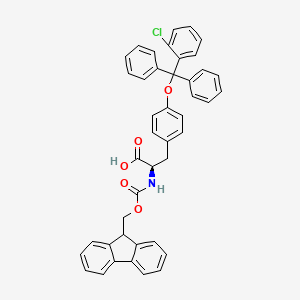

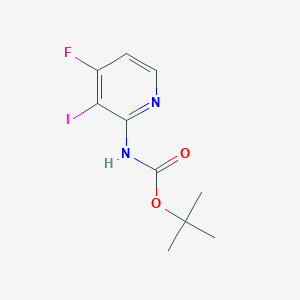
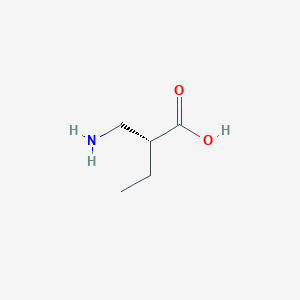
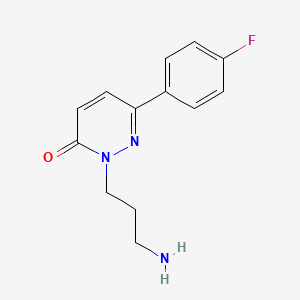

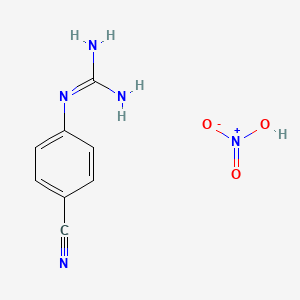
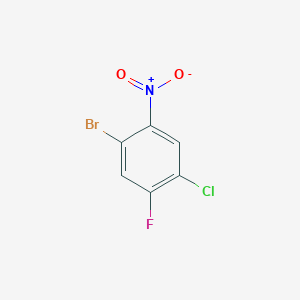
![(4S)-2-[3-(difluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1439794.png)